What is (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride?
What is (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride?
An In-Depth Technical Guide to (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry. Possessing a defined stereocenter and a versatile functional handle, it serves as a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, stereoselective synthesis, and applications in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and discuss its role as a precursor to sophisticated target molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The molecule features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. The stereogenic center is located at the C-3 position, bearing a methyl acetate group. The "(S)" designation indicates the specific spatial arrangement of this substituent, a critical feature for achieving desired pharmacological activity in target molecules. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1]
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Systematic Name: (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
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Core Scaffold: Morpholine
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Key Features:
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(S)-stereochemistry at C-3.
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Methyl ester functional group for further chemical modification.
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Secondary amine within the morpholine ring, which is protonated in the hydrochloride salt form.
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Physicochemical Data
While a specific CAS Number for (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not prominently indexed, its properties can be extrapolated from the closely related and well-documented precursor, (S)-morpholin-3-ylmethanol (CAS No: 211053-50-8).[2] The addition of the acetate group will increase the molecular weight and alter properties like boiling point and solubility.
| Property | Value (Estimated/Inferred) | Source / Justification |
| CAS Number | Not available | Not found in major chemical databases; likely generated and used in-situ. |
| Molecular Formula | C₇H₁₄ClNO₃ | Derived from the structure of the hydrochloride salt. |
| Molecular Weight | 195.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Solubility | Soluble in water, methanol | The hydrochloride salt form significantly increases polarity and aqueous solubility.[1] |
| Melting Point | Not reported; expected to be higher than the free base | Salt formation increases lattice energy. The related (S)-morpholin-3-ylmethanol melts at 112°C. |
| Stereochemistry | (S)-enantiomer | The defined stereocenter is crucial for its utility in asymmetric synthesis.[1] |
Part 2: Synthesis and Stereochemical Control
Overview of Synthetic Strategies
The synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not explicitly detailed in readily available literature. However, a robust and logical pathway can be designed based on established methods for preparing chiral 3-substituted morpholines, which are key intermediates in the synthesis of drugs like Aprepitant.[3][4][5]
The primary challenge is the introduction and maintenance of the (S)-stereocenter. A common and effective strategy involves starting with a chiral precursor. A plausible route begins with the commercially available (S)-morpholin-3-ylmethanol. This approach leverages an existing, well-defined stereocenter, simplifying the synthetic challenge to a two-step functional group transformation.
Detailed Synthesis Protocol: From (S)-morpholin-3-ylmethanol
This protocol describes a two-step process: (1) Protection of the morpholine nitrogen, (2) Oxidation of the primary alcohol to a carboxylic acid followed by esterification, and (3) Deprotection and salt formation. The initial protection step is critical to prevent the secondary amine from interfering with the subsequent oxidation and esterification reactions.
Step 1: N-Boc Protection of (S)-morpholin-3-ylmethanol
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Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the morpholine nitrogen. It is stable to the planned oxidation and esterification conditions but can be cleanly removed under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt.
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Procedure:
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Dissolve (S)-morpholin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).
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Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a crude oil, which can be used directly in the next step.
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Step 2: Two-Step Oxidation and Esterification
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Rationale: A Jones oxidation or a milder Swern/Dess-Martin oxidation could be used, but a two-step process involving a TEMPO-catalyzed oxidation to the carboxylic acid, followed by a standard Fischer esterification or carbodiimide-mediated coupling, provides a high-yielding and controlled route.
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Procedure:
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Dissolve the crude protected alcohol from Step 1 in a mixture of acetonitrile, water, and DCM.
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Add TEMPO (0.1 eq) and sodium phosphate buffer to maintain a pH of ~7.
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Slowly add sodium hypochlorite (bleach, 1.5 eq) while monitoring the temperature to keep it below 25°C.
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Stir vigorously until the starting material is consumed (TLC/LC-MS).
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Quench the reaction with saturated aqueous sodium thiosulfate solution.
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Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.
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Dry the combined organic extracts and concentrate to yield the crude carboxylic acid.
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Dissolve the crude acid in methanol. Add concentrated sulfuric acid (catalytic amount, ~5 mol%) and reflux for 4-6 hours.
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Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
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Dry and concentrate the organic extracts to yield crude (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate.
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Step 3: Deprotection and Hydrochloride Salt Formation
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Rationale: A strong acid is required to cleave the Boc group. Using a solution of HCl in an organic solvent like methanol or dioxane achieves both deprotection and the formation of the desired hydrochloride salt in a single, efficient step.
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Procedure:
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Dissolve the crude protected ester from Step 2 in anhydrous methanol or 1,4-dioxane.
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Cool the solution to 0°C.
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Bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane (3-4 eq) dropwise.
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Stir at room temperature for 2-4 hours until deprotection is complete (TLC/LC-MS).
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Concentrate the solvent under reduced pressure.
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Triturate the resulting residue with diethyl ether or hexane to precipitate the product.
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.
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Synthesis Workflow Diagram
Caption: Plausible synthetic route to the target compound.
Part 3: Applications in Medicinal Chemistry
The Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[6] Its non-planar, "chair" conformation can also provide a rigid structural element to orient other functional groups for optimal interaction with biological targets.
Role as a Chiral Intermediate
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its utility comes from the combination of three key features:
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Defined Stereocenter: The (S)-configuration is often essential for the biological activity of the final drug, as enantiomers can have vastly different pharmacological or toxicological profiles.[1]
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Nucleophilic Nitrogen: The secondary amine in the morpholine ring can be used as a point of attachment for further elaboration, forming amides, ureas, or undergoing reductive amination.
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Ester Functionality: The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization.
This combination allows for the divergent synthesis of a wide range of complex molecules from a single, stereochemically defined intermediate.
Case Study: Precursor to Advanced Pharmaceutical Scaffolds
While this specific intermediate is not directly cited, structurally similar compounds are crucial for synthesizing modern drugs. For instance, the core of the antiemetic drug Aprepitant contains a 3-substituted morpholine ring.[5][7] Similarly, the investigational drug Osivelotor , for sickle cell disease, incorporates a (3S)-morpholinyl moiety.[8][9] The synthesis of these complex molecules relies on the availability of chiral morpholine intermediates to build out the required pharmacophore.
Logical Role as a Synthetic Precursor
Caption: Role as a versatile precursor in drug synthesis.
Part 4: Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of the intermediate is paramount for its use in GMP (Good Manufacturing Practice) synthesis of APIs.
Spectroscopic Analysis
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¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons, including the methyl ester singlet (~3.7 ppm), the morpholine ring protons (multiplets between ~2.8-4.0 ppm), and the protons on the acetate side chain. The integration of these signals should correspond to the number of protons.
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¹³C NMR (Carbon NMR): Should show the correct number of carbon signals, including the ester carbonyl (~170 ppm), the methyl ester carbon (~52 ppm), and the distinct carbons of the morpholine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak [M+H]⁺ corresponding to the free base of the molecule.
Chiral Purity Assessment
The most critical quality control check is for enantiomeric excess (e.e.). This is typically performed using Chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
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Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess of the (S)-isomer.
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Methodology:
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Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of heterocyclic compounds.
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Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape for basic compounds like morpholines. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.
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Sample Preparation: Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers. Prepare a solution of the (S)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
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Injection Volume: 10 µL
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Data Analysis:
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Run the racemic standard to identify the peaks for the (R) and (S) enantiomers.
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Run the sample.
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Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
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For pharmaceutical intermediates, an e.e. of >99% is typically required.
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Part 5: Safety, Handling, and Storage
Material Safety Data Sheet (MSDS) Summary
While a specific MSDS is not available, the safety profile can be inferred from the morpholine scaffold and general amine hydrochloride salts.[6][10][11]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[11][12] | Wear appropriate PPE: chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[10][11] |
| Carcinogenicity | Morpholine itself is not classifiable as a human carcinogen (IARC Group 3). However, it can react with nitrites to form the carcinogen N-nitrosomorpholine (NMOR).[13] | Avoid contact with nitrosating agents. Store away from strong oxidizing agents. |
| Flammability | Not highly flammable as a solid salt, but the morpholine base is a flammable liquid.[6] | Keep away from heat, sparks, and open flames.[11] |
| Environmental Hazard | Keep away from drains and surface water.[10] | Dispose of waste in accordance with local, state, and federal regulations. |
Recommended Handling and Storage Procedures
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Handling: Use personal protective equipment (PPE) as described above. Avoid creating dust. Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and nitrites. The hydrochloride salt is hygroscopic and should be protected from moisture.
Part 6: Conclusion
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride represents a quintessential example of a modern chiral building block. While not a household name, its value lies in the precise stereochemical and functional information it carries, enabling the efficient and stereocontrolled synthesis of highly complex and potent drug molecules. Understanding its properties, synthesis, and handling is crucial for teams engaged in the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to effectively incorporate this and similar intermediates into their synthetic strategies, ultimately accelerating the path from chemical design to clinical reality.
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Canada.ca. (2019, December 19). Hazardous substance assessment – Morpholine. [Link]
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ResearchGate. (2019). A Novel Method for Preparation of Linezolid. [Link]
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precisionFDA. OSIVELOTOR. [Link]
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